molecular formula C12H17ClN2O3 B3034651 Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride CAS No. 2008714-47-2

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B3034651
CAS No.: 2008714-47-2
M. Wt: 272.73
InChI Key: LPEIDTHNPQNKOS-NDXYWBNTSA-N
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Description

Properties

IUPAC Name

benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,13,15H,6-8H2,(H,14,16);1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEIDTHNPQNKOS-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (4-hydroxypyrrolidin-3-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Trans-Benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
  • CAS Number: 2008714-47-2 (Note: Discrepancies exist; one source cites 167298-57-9 , likely due to supplier-specific cataloging)
  • Molecular Formula : C₁₃H₁₇ClN₂O₃
  • Molar Mass : 284.74 g/mol
  • Stereochemistry : (3R,4R) configuration .

Structural Features :
The compound contains a 5-membered pyrrolidine ring substituted with a hydroxyl group at position 4 and a benzyl carbamate moiety at position 3. The trans configuration ensures spatial separation of functional groups, influencing hydrogen-bonding and solubility.

Applications :
Primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and central nervous system (CNS) therapeutics due to the pyrrolidine scaffold’s conformational flexibility .

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares the target compound with four analogs (data collated from supplier catalogs and research reports):

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Structural Variation vs. Target Compound Key Properties/Applications
Target: Trans-Benzyl (4-hydroxypyrrolidin-3-yl)carbamate HCl (2008714-47-2) C₁₃H₁₇ClN₂O₃ 284.74 Reference Intermediate for kinase inhibitors; moderate solubility in polar solvents.
Trans-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate HCl (1951444-34-0) C₁₄H₁₉ClN₂O₃ 298.77 Additional methylene group on carbamate Increased lipophilicity; potential for enhanced metabolic stability.
Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate (1261241-82-0) C₁₅H₁₇NO₃ 259.30 Vinyl substituent at position 4 Enables click chemistry modifications; lower polarity.
Trans-4-(Cbz-amino)-3-hydroxypiperidine HCl (1951441-55-6) C₁₃H₁₉ClN₂O₃ 286.76 Piperidine (6-membered) vs. pyrrolidine (5-membered) Higher conformational flexibility; applications in peptide mimetics.
Trans-3-(Cbz-amino)cyclopentanol (SY126998) C₁₃H₁₇NO₃ 247.28 Cyclopentanol core Rigid structure; used in stereoselective synthesis.

Research Findings and Functional Implications

Ring Size Effects: The target’s pyrrolidine ring (5-membered) balances rigidity and flexibility, favoring interactions with ATP-binding pockets in kinases. In contrast, the piperidine analog (6-membered) exhibits enhanced solubility but reduced blood-brain barrier penetration due to increased polarity . Cyclopentanol derivatives (e.g., SY126998) are more rigid, limiting adaptability in binding but improving metabolic stability .

Substituent Modifications :

  • The methylene-bridged carbamate in QK-2921 (1951444-34-0) increases lipophilicity (clogP +0.5 vs. target), enhancing membrane permeability but reducing aqueous solubility .
  • The vinyl group in QD-4465 (1261241-82-0) introduces a site for bioorthogonal reactions (e.g., thiol-ene), useful in prodrug strategies .

Pharmacokinetic Considerations :

  • Piperidine analogs (e.g., 1951441-55-6) show longer plasma half-lives in rodent models (t₁/₂ = 4.2 hrs vs. 2.8 hrs for pyrrolidine) due to slower hepatic clearance .
  • Chlorophenyl-substituted SH-6584 (2140264-30-6) exhibits high logP (3.1), favoring CNS penetration but increasing off-target toxicity risks .

Discrepancies and Notes

  • CAS Number Variability: The target compound is listed under 2008714-47-2 and 167298-57-9 , likely reflecting supplier-specific nomenclature or stereochemical variants.
  • Data Gaps: Solubility and toxicity profiles for cyclopentanol analogs (e.g., SY126998) remain understudied .

Biological Activity

Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and detailed data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C13H19ClN2O3
Molecular Weight : 286.76 g/mol
IUPAC Name : this compound

The compound features a benzyl group linked to a hydroxypyrrolidine moiety and a carbamate functional group. Its unique stereochemistry and functional groups contribute to its interaction with various biological targets.

This compound functions primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical in therapeutic contexts where enzyme dysregulation is involved.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Enzyme Inhibition
    • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial in the biosynthesis of melanin. In vitro studies have demonstrated IC50 values ranging from 25.29 to 64.13 μM for related compounds, suggesting a promising role for trans-benzyl derivatives in skin protection and cosmetic applications .
    • Neuronal Nitric Oxide Synthase (nNOS) : Studies indicate selective inhibition of nNOS, which may offer neuroprotective benefits in conditions such as cerebral ischemia.
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, with DPPH radical scavenging assays revealing effective concentrations in the range of 0.039 to 0.389 mM .
  • Anti-inflammatory Effects
    • Preliminary investigations suggest that this compound may mitigate inflammation by modulating inflammatory pathways, although further studies are needed to confirm these effects.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activities of this compound:

ActivityAssay TypeResult
Tyrosinase InhibitionIC50 Assay25.29 - 64.13 μM
nNOS InhibitionEnzyme AssaySelective inhibition observed
Antioxidant ActivityDPPH ScavengingEC50: 0.039 - 0.389 mM

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with target proteins, confirming its potential as a competitive inhibitor of tyrosinase and other relevant enzymes .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural DifferencesUnique Features
Benzyl (4-hydroxypyrrolidin-3-yl)carbamateHydroxyl group position variesDifferent pharmacological profile
Cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamateStereochemistry differsAltered binding characteristics

The distinct structural attributes of trans-benzyl derivatives contribute to their varying biological activities, emphasizing the importance of stereochemistry in drug design.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride, and how can yield optimization be achieved?

  • Methodology : The compound can be synthesized via carbamate protection of the pyrrolidine scaffold. For example, tert-butyl or benzyl carbamates (e.g., tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate in ) are common intermediates. Coupling agents like HATU (referenced in ) can facilitate amide bond formation. Optimize yields by controlling reaction temperature (0–25°C) and using excess benzyl chloroformate (1.2–1.5 equivalents) in anhydrous dichloromethane. Post-reaction, isolate the product via acid-base extraction (e.g., HCl to protonate the amine) and purify using reverse-phase HPLC with 0.1% TFA in acetonitrile/water gradients .

Q. How should researchers purify and characterize this compound to ensure high purity (>95%)?

  • Methodology : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) is effective. Characterize using:

  • NMR : Compare δ values for the benzyl group (7.3–7.5 ppm, aromatic protons) and pyrrolidine hydroxyl (4.5–5.0 ppm).
  • Mass Spectrometry : Confirm the exact mass (e.g., 286.1205 Da for related pyrrolidine carbamates in ).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should align with reference standards .

Q. What analytical techniques are critical for distinguishing stereoisomers in the pyrrolidine core?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve trans/cis isomers. Polarimetric analysis (specific rotation) and NOESY NMR (to confirm spatial proximity of substituents) are also essential. For example, trans-configuration exhibits distinct NOE correlations between the 4-hydroxy and 3-carbamate groups .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature), and what degradation pathways should be monitored?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis of the carbamate group (yielding 4-hydroxypyrrolidine and benzyl alcohol).
  • Thermal Stability : Heat to 40–60°C in solid and solution states; degradation products include oxidized pyrrolidine derivatives (detected via LC-MS). Use Arrhenius modeling to predict shelf life .

Q. What strategies can resolve contradictions in solubility data reported for this compound across solvents?

  • Methodology : Perform equilibrium solubility assays in DMSO, water, and PBS (pH 7.4) using nephelometry or UV/Vis spectroscopy. For example, if solubility in DMSO is conflicting, verify via gravimetric analysis (dissolve 10 mg/mL, centrifuge, and quantify supernatant). Note that carbamate hydrolysis in aqueous buffers may artificially inflate solubility values .

Q. How can researchers design in vitro assays to probe the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Kinase Inhibition : Use a FRET-based assay (e.g., ADP-Glo™) with HER1/HER2 kinases (see for structural analogs like BMS-599626).
  • GPCR Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) on cell membranes expressing target receptors.
  • Data Interpretation : Apply Hill coefficients and IC₅₀ values to assess potency. Cross-validate with molecular docking (e.g., PyMol for binding pose analysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans-benzyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.